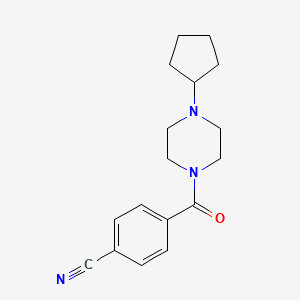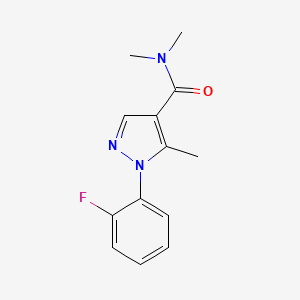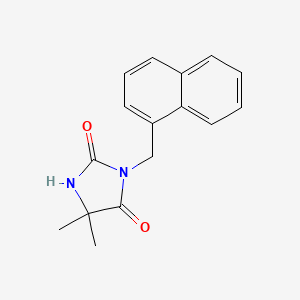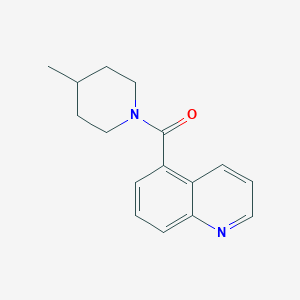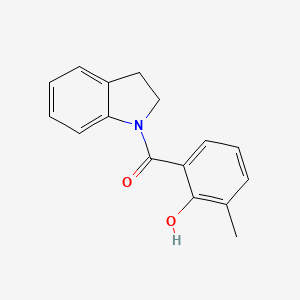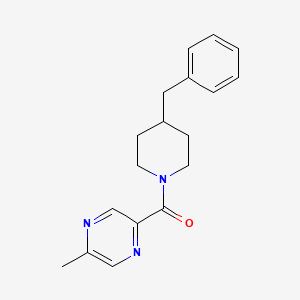
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide, also known as EMD-2, is a chemical compound used in scientific research. It is a member of the indole family of compounds, which are known for their diverse biological activities. EMD-2 has been studied extensively for its potential uses in the fields of neuroscience and pharmacology.
Mecanismo De Acción
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide is believed to act as a partial agonist at the 5-HT2C receptor, meaning that it activates the receptor to a lesser degree than a full agonist would. This mechanism of action has been studied in vitro and in animal models, and has been shown to have potential therapeutic applications in the treatment of obesity and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide are still being studied, but it is believed to have a range of effects on the brain and other tissues. In particular, it has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, its partial agonist activity at the 5-HT2C receptor makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one limitation of using N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide is that its effects on other receptors and neurotransmitters are not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide. One area of interest is in the development of new drugs that target the 5-HT2C receptor, as this receptor has been implicated in a variety of disorders, including obesity and depression. Additionally, further studies on the biochemical and physiological effects of N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide could help to elucidate its potential therapeutic uses and limitations. Finally, research on the structure-activity relationship of N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide and related compounds could lead to the development of more potent and selective partial agonists for the 5-HT2C receptor.
Métodos De Síntesis
The synthesis of N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide involves several steps, including the reaction of 4,6-dimethylindole with ethyl chloroformate, followed by the addition of ammonia to form the amide. The final product is purified through a series of chromatography steps to yield pure N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide has been used in a variety of scientific research applications, including as a tool for studying the function of certain receptors in the brain. Specifically, it has been used to investigate the effects of the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Propiedades
IUPAC Name |
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-14-13(16)12-7-10-9(3)5-8(2)6-11(10)15-12/h5-7,15H,4H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUBWZYMHIHIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C(C=C2N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)

